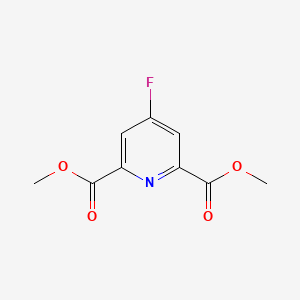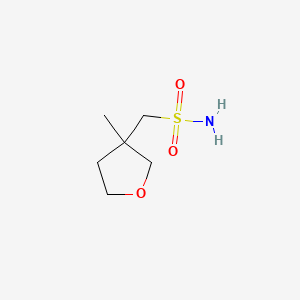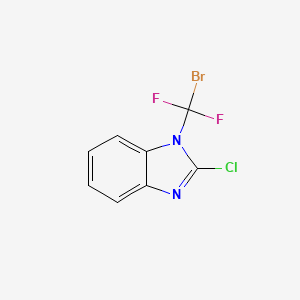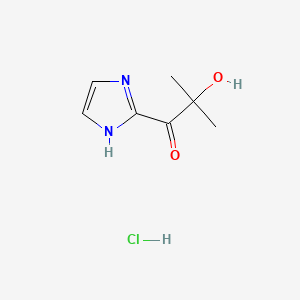
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial and larvicidal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The reaction conditions include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods . The structures of the synthesized compounds are elucidated using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on a larger scale.
化学反応の分析
Types of Reactions
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted imidazole derivatives with different functional groups.
科学的研究の応用
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins involved in essential biological processes, thereby exerting its effects.
類似化合物との比較
Similar Compounds
Clotrimazole: An antifungal agent used to treat various fungal infections.
Miconazole: Another antifungal agent with a broad spectrum of activity.
Celecoxib: An anti-inflammatory drug used to treat pain and inflammation.
Rimonabant: An anti-obesity drug that acts as an appetite suppressant.
Uniqueness
What sets 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride apart from these similar compounds is its unique combination of antimicrobial and larvicidal activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents and insecticides .
特性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,11)5(10)6-8-3-4-9-6;/h3-4,11H,1-2H3,(H,8,9);1H |
InChIキー |
QPBGRLUXGBRSCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=NC=CN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
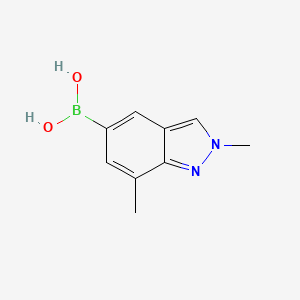
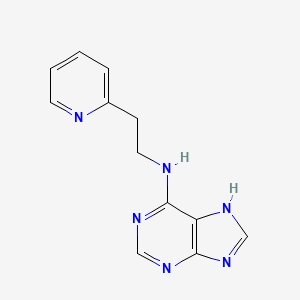


![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


